methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, a bromine atom, and a phenyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole derivatives or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Drug Discovery: It serves as a lead compound in the development of new anticancer, antifungal, and antibacterial agents.
Agrochemistry: The compound is used as an agrochemical to control plant diseases and pests.
Materials Science: It is employed in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, it may inhibit oxidative phosphorylation or ATP exchange reactions, leading to cellular effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
Methyl 3-bromo-1-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group and the ester functionality enhances its potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
223527-02-4 |
---|---|
Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.1 |
Purity |
0 |
Origin of Product |
United States |
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